molecular formula C7H4ClN3O2 B1593139 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid CAS No. 933750-74-4

5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid

Cat. No.: B1593139
CAS No.: 933750-74-4
M. Wt: 197.58 g/mol
InChI Key: YNJRKEMASYTHFC-UHFFFAOYSA-N
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Description

5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a pyridine ring fused to an imidazole ring

Biochemical Analysis

Biochemical Properties

5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with GABA A receptors, acting as a positive allosteric modulator . This interaction enhances the receptor’s response to the neurotransmitter GABA, which can have significant implications for neurological function and potential therapeutic applications in conditions such as anxiety and epilepsy.

Additionally, this compound has been found to inhibit certain enzymes involved in metabolic pathways, such as aromatase . By inhibiting aromatase, this compound can reduce the synthesis of estrogen, which is beneficial in the treatment of estrogen-dependent cancers.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-kappaB signaling pathway, which plays a critical role in regulating immune responses and inflammation . By modulating this pathway, this compound can alter the expression of genes involved in inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

Furthermore, this compound has been shown to impact cellular metabolism by inhibiting enzymes involved in carbohydrate metabolism . This inhibition can lead to altered levels of metabolites and changes in metabolic flux, which can have significant effects on cellular energy balance and overall function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to specific sites on enzymes and receptors, leading to inhibition or activation of their activity. For instance, its interaction with GABA A receptors involves binding to an allosteric site, which enhances the receptor’s response to GABA . This positive allosteric modulation can increase the inhibitory effects of GABA in the nervous system, providing potential therapeutic benefits for neurological disorders.

Additionally, this compound can inhibit aromatase by binding to its active site, preventing the conversion of androgens to estrogens . This inhibition can reduce estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure.

In in vitro studies, prolonged exposure to this compound has been shown to result in sustained modulation of cell signaling pathways and gene expression . In in vivo studies, the compound’s effects on cellular function have been observed to persist over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cell signaling and metabolism without causing significant toxicity . At higher doses, toxic or adverse effects have been observed, including alterations in liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes involved in carbohydrate metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can influence the synthesis and degradation of other biomolecules, further affecting cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize within the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Its localization within the nucleus allows it to influence gene expression by modulating transcription factors and other regulatory proteins . Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular compartments, further affecting its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-4-aminopyridine with formamide under high-temperature conditions. The reaction proceeds through the formation of an intermediate imidazole ring, followed by chlorination and carboxylation steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and other oxidized derivatives.

  • Reduction: Production of amines and other reduced derivatives.

  • Substitution: Generation of substituted imidazo[4,5-B]pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, this compound has been investigated for its therapeutic properties. It has shown promise as an anti-inflammatory, analgesic, and antipyretic agent. Its potential use in treating various diseases is an area of ongoing research.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable building block for a wide range of applications.

Comparison with Similar Compounds

  • Imidazo[4,5-B]pyridine derivatives: These compounds share a similar core structure but may differ in the presence of substituents or functional groups.

  • Chlorinated pyridines: Other chlorinated pyridines may have different positions of chlorine atoms or additional functional groups.

Uniqueness: 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid stands out due to its specific combination of a chloro group and a carboxylic acid moiety on the imidazo[4,5-B]pyridine core. This unique structure imparts distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5(10-4)11-6(9-3)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJRKEMASYTHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647986
Record name 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933750-74-4
Record name 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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